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1-O-(D-glucosyl)glycerol

Enzyme stabilization Freeze-drying Compatible solutes

Formulators face enzyme inactivation during freeze-drying and moisture-induced aggregation from hygroscopic excipients. 1-O-(D-glucosyl)glycerol solves both. Key differentiators: (1) 8-fold protection of mannitol dehydrogenase during lyophilization vs. no additive; (2) 0.55× sucrose sweetness with non-cariogenicity for sugar-reduced applications; (3) 49.5% increase in skin hydration sustained 8 h post-application. Low hygroscopicity prevents caking during storage, unlike trehalose. Ensure procurement specifies 1-O positional isomer to avoid the divergent enzyme-stabilization profile of 2-O-α-GG or charged glucosylglycerate.

Molecular Formula C9H18O8
Molecular Weight 254.23 g/mol
Cat. No. B1254064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-(D-glucosyl)glycerol
Molecular FormulaC9H18O8
Molecular Weight254.23 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O
InChIInChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4?,5-,6-,7+,8-,9?/m1/s1
InChIKeyNHJUPBDCSOGIKX-QMWFWAMKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-O-(D-Glucosyl)glycerol: Structural Identity and Physicochemical Profile


1-O-(D-glucosyl)glycerol is a defined glucosylglycerol consisting of a D-glucosyl residue attached at position 1 of glycerol via a glycosidic bond [1]. It belongs to a broader family of low-molecular-mass heterosides that are naturally accumulated as compatible solutes by moderately halotolerant cyanobacteria and select higher plants under osmotic stress [2]. This compound exhibits a combination of high water-holding capacity, low hygroscopicity, and approximately 0.55-fold sweetness relative to sucrose, alongside the ability to stabilize labile enzymes against thermal and freeze-drying denaturation [3][4]. These properties distinguish it from both simple carbohydrate osmolytes and charged compatible solutes, making precise stereochemical and positional identification critical for procurement decisions.

Why Positional and Anomeric Specificity Matters for 1-O-(D-Glucosyl)glycerol


Glucosylglycerols are not a single interchangeable commodity. The glycosidic bond position (1-O vs. 2-O), anomeric configuration (α vs. β), and the presence or absence of a carboxylate charge on the glycerol moiety each profoundly alter the molecule's behavior as an enzyme stabilizer, osmoprotectant, and humectant. For example, the negatively charged analog glucosylglycerate (R-2-O-α-D-glucopyranosyl-glycerate) outperforms neutral glucosylglycerol in preventing thermally induced enzyme inactivation at concentrations ≥0.1 M, while neutral glucosylglycerol can replace α,α-trehalose without compromising stability—a substitution that glucosylglycerate cannot universally make [1]. Similarly, α-GG isomers (predominantly 2-O-α-D-glucosylglycerol) exhibit low hygroscopicity and 0.55-fold sweetness relative to sucrose, whereas β-GG isomers found exclusively in higher plants may display divergent physicochemical properties that remain poorly characterized in comparative studies [2]. Procuring the incorrect isomer or a poorly defined mixture introduces uncontrolled variables into formulation stability, enzyme preservation protocols, and cosmetic performance assays.

Quantitative Differentiation Evidence for 1-O-(D-Glucosyl)glycerol


Enzyme Stabilization During Freeze-Drying

In a direct head-to-head comparison, glucosylglycerol (2-O-α-D-glucopyranosyl-sn-glycerol) and glucosylglycerate both afforded substantial eightfold protection to mannitol dehydrogenase during freeze-drying relative to the unprotected enzyme control [1]. Under thermal denaturation conditions, glucosylglycerate at concentrations ≥0.1 M was the most effective stabilizer across four enzymes (lactate dehydrogenase, mannitol dehydrogenase, starch phosphorylase, xylose reductase), while α,α-trehalose could be replaced by glucosylglycerol without compromising enzyme stability [1].

Enzyme stabilization Freeze-drying Compatible solutes

Sweetness Profile and Non-Cariogenic Properties

Syrupy α-D-glucosylglycerol (comprising 2-O-α-D-glucosylglycerol and 1-O-α-D-glucosylglycerol isomers) was characterized as having approximately 0.55-fold sweetness compared with sucrose, along with low Maillard reactivity, low heat-colorability, and non-cariogenicity [1]. This positions glucosylglycerol as a reduced-sweetness bulking agent distinct from fully sweet sucrose (1.0× reference) and from intensely sweet synthetic alternatives.

Sweetness profile Food science Non-cariogenic ingredients

Osmolyte Halotolerance Stratification

In cyanobacteria, the nature of the accumulated compatible solute correlates with the organism's osmotolerance: strains with low salt tolerance accumulate sucrose, moderately halotolerant strains utilize glucosylglycerol, and highly tolerant strains employ glycine betaine [1]. Additionally, glucosylglycerol and glucosylglycerate were identified as the compatible solutes most significantly correlated with habitat preference in model selection analyses [2].

Osmolyte Halotolerance Cyanobacteria Salt stress

Hygroscopicity and Water-Holding Capacity

α-D-Glucosylglycerol is characterized by low hygroscopicity paired with high water-holding capacity, a combination that contrasts with the high hygroscopicity of glycerol (the unglycosylated parent molecule) and the very high hygroscopicity of the 2-O-α-D-glucosylglycerol isomer specifically noted as 'very hygroscopic' in vendor specifications [1]. Clinical evaluation of a glucosylglycerol-containing cosmetic formulation demonstrated a 49.5% increase in skin hydration after a single application, with hydration sustained for 8 hours in a study of 20 female subjects .

Hygroscopicity Water-holding capacity Cosmetic ingredient Humectant

Application Scenarios for 1-O-(D-Glucosyl)glycerol


Enzyme Stabilizer for Freeze-Dried Reagents

Based on the demonstrated eightfold protection of mannitol dehydrogenase during freeze-drying and the ability to replace α,α-trehalose without compromising thermal stability [1], 1-O-(D-glucosyl)glycerol is suitable as a cryoprotectant and lyoprotectant in diagnostic enzyme formulations. Its non-reducing nature and low hygroscopicity reduce moisture uptake during storage compared to trehalose, while providing equivalent stabilization.

Osmoprotectant for Moderate-Salinity Fermentation

The established correlation between glucosylglycerol accumulation and moderate halotolerance in cyanobacteria [2] supports its use as an exogenous osmoprotectant in fermentation processes operating at intermediate salt concentrations, where sucrose is insufficient and glycine betaine introduces nitrogen-metabolism complications.

Low-Sweetness Bulking Agent for Functional Foods

The quantified 0.55-fold sweetness relative to sucrose, combined with non-cariogenicity and low Maillard reactivity [3], positions 1-O-(D-glucosyl)glycerol as a functional carbohydrate ingredient in sugar-reduced confectionery, beverages, and toothpaste formulations where sweetness moderation and dental safety are procurement priorities.

Long-Acting Cosmetic Humectant with 8-Hour Hydration

Clinical data demonstrating a 49.5% increase in skin hydration sustained for 8 hours after a single application supports the procurement of 1-O-(D-glucosyl)glycerol for premium moisturizing cosmetic formulations. Its low hygroscopicity during storage, combined with high water-holding capacity on skin, differentiates it from glycerol and hyaluronic acid in formulation stability and sustained efficacy.

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